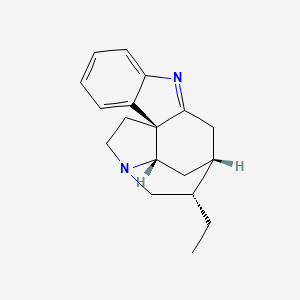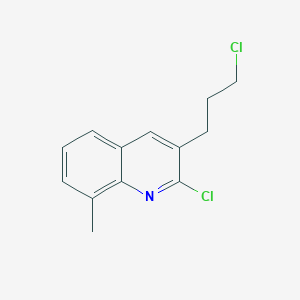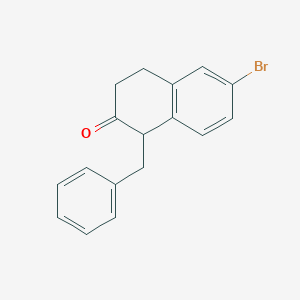
Magnesium;2-methylpropoxybenzene;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;2-methylpropoxybenzene;bromide is an organometallic compound that combines magnesium, 2-methylpropoxybenzene, and bromide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methylpropoxybenzene;bromide typically involves the reaction of 2-methylpropoxybenzene with magnesium in the presence of bromine. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
2-methylpropoxybenzene+Mg+Br2→this compound
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Magnesium;2-methylpropoxybenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler hydrocarbons.
科学的研究の応用
Magnesium;2-methylpropoxybenzene;bromide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which magnesium;2-methylpropoxybenzene;bromide exerts its effects involves the coordination of the magnesium ion with various substrates. This coordination activates the substrates, facilitating chemical reactions. The molecular targets and pathways involved include:
Activation of carbonyl groups: The magnesium ion coordinates with carbonyl groups, making them more reactive.
Catalysis of polymerization reactions: The compound acts as a catalyst in the polymerization of vinyl monomers.
類似化合物との比較
Similar Compounds
Magnesium bromide (MgBr₂): Used as a catalyst in organic synthesis and has similar catalytic properties.
Magnesium chloride (MgCl₂): Another magnesium halide with applications in organic synthesis and industrial processes.
Magnesium iodide (MgI₂): Similar in structure and reactivity to magnesium bromide.
Uniqueness
Magnesium;2-methylpropoxybenzene;bromide is unique due to its specific structure, which combines the properties of magnesium bromide with the organic functionality of 2-methylpropoxybenzene. This unique combination allows it to act as a versatile catalyst in various chemical reactions, making it valuable in both research and industrial applications.
特性
分子式 |
C10H13BrMgO |
|---|---|
分子量 |
253.42 g/mol |
IUPAC名 |
magnesium;2-methylpropoxybenzene;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h3-4,6-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
MEFHSSNMOXLKLY-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC1=CC=C[C-]=C1.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


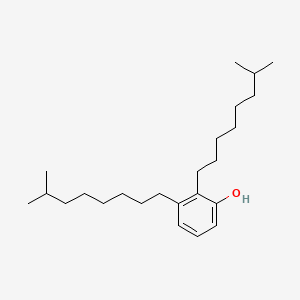

![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12640689.png)
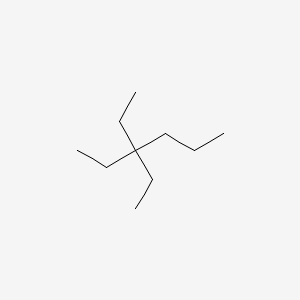
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
![2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12640720.png)
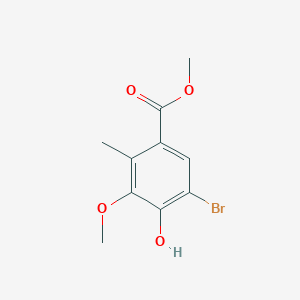
![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)
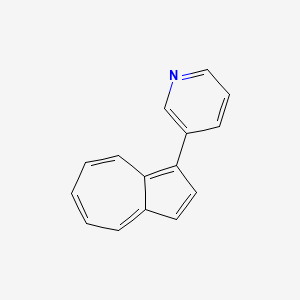
![1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-](/img/structure/B12640742.png)
